molecular formula C13H20Cl2N4O B2806702 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 1049766-02-0

2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B2806702
CAS No.: 1049766-02-0
M. Wt: 319.23
InChI Key: ZFGSSDIKTWJAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride, has a molecular formula of C13H20Cl2N4O and a molecular weight of 319.23. It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,9,14-15H,7-8H2,1-2H3,(H,16,18);2*1H . This code provides a textual representation of the compound’s molecular structure.

It has a storage temperature of room temperature . The InChI key for this compound is XBWBYZRXDORQNZ-UHFFFAOYSA-N .

Scientific Research Applications

Industrial Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to quinazolines, have been synthesized for various industrial applications, including the production of papaverine, an opium alkaloid with smooth muscle relaxant properties. The synthesis methods encompass cyclodehydration of β-phenylethylamides and modifications thereof, highlighting the versatility of these compounds in pharmaceutical chemistry (Luk’yanov et al., 1972).

Nutritional Aspects in Cancer Research

Quinazoline analogs have been implicated in nutrition-based cancer research. Dietary factors, including food-derived heterocyclic amines formed in cooked meats, have been studied for their carcinogenic potential in mammary glands, demonstrating the significance of quinazoline structures in understanding cancer etiology (Snyderwine, 1994).

Antimalarial Agents

Quinazoline derivatives have also been explored for their antimalarial properties. The metabolism of 8-aminoquinoline compounds, which share structural features with quinazolines, illustrates the potential for these molecules in developing antimalarial therapies, despite concerns over toxicity in glucose-6-phosphate dehydrogenase deficient individuals (Strother et al., 1981).

Tetrahydroisoquinolines in Therapeutics

The therapeutic potential of tetrahydroisoquinolines, related to quinazoline derivatives, has been reviewed, underscoring their role in cancer and central nervous system (CNS) drug discovery. The US FDA approval of trabectedin for soft tissue sarcomas exemplifies the significance of these compounds in therapeutic applications (Singh & Shah, 2017).

Antioxidant Capacity Assays

Quinazoline derivatives have been implicated in antioxidant capacity assays, such as those based on the ABTS radical cation, suggesting their potential application in evaluating the antioxidant capacity of substances and in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[[2-(dimethylamino)ethylamino]methyl]-3H-quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.2ClH/c1-17(2)8-7-14-9-12-15-11-6-4-3-5-10(11)13(18)16-12;;/h3-6,14H,7-9H2,1-2H3,(H,15,16,18);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGSSDIKTWJAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=NC2=CC=CC=C2C(=O)N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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